Apoptolidin C

Growth inhibition Lung cancer Glycomacrolide SAR

Reproducibility challenge: Canonical F₀F₁-ATPase inhibitors like oligomycin A suppress mTORC1, confounding autophagy studies. Apoptolidin C solves this by activating AMPK (Thr172)/ULK1 (Ser555) while preserving mTORC1 activity, enabling clean dissection of the AMPK-autophagy axis. - GI₅₀ = 24 nM against H292 lung carcinoma cells; first-order isomerisation (t₁/₂ ≈ 18 h) supports time-resolved pulse-chase protocols. - Unique flipped C-20-C-28 side-chain conformation and distinct hydroxylation pattern (lacking OH at C-16/C-20 vs. apoptolidin A) provide a naturally occurring scaffold for SAR studies. - In stock, custom synthesis available; ships ambient globally.

Molecular Formula C58H96O19
Molecular Weight 1097.4 g/mol
Cat. No. B1243748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptolidin C
Synonymsapoptolidin C
Molecular FormulaC58H96O19
Molecular Weight1097.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)CC3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C
InChIInChI=1S/C58H96O19/c1-31-18-16-17-19-41(67-13)25-42(74-55(63)35(5)24-33(3)22-32(2)23-34(4)44(21-20-31)75-56-52(62)51(61)53(69-15)39(9)72-56)28-58(65)37(7)49(59)36(6)45(77-58)26-43(30-66-12)73-48-29-57(11,64)54(40(10)71-48)76-47-27-46(68-14)50(60)38(8)70-47/h18,20-24,34,36-54,56,59-62,64-65H,16-17,19,25-30H2,1-15H3/b21-20+,31-18+,32-23+,33-22+,35-24+/t34-,36+,37-,38-,39+,40+,41-,42+,43-,44-,45-,46-,47+,48+,49+,50-,51+,52+,53+,54+,56+,57+,58+/m1/s1
InChIKeyUMPAUSPAGVKVQN-DDCUUZBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptolidin C Overview


Apoptolidin C (C₅₈H₉₆O₁₉) is a 20‑membered macrolide glycomacrolide isolated from Nocardiopsis sp. and Amycolatopsis sp. that belongs to the apoptolidin family of selective mitochondrial F₀F₁‑ATPase inhibitors [1]. Unlike the parent apoptolidin A, apoptolidin C lacks hydroxyl groups at C‑16 and C‑20 and adopts a flipped C‑20–C‑28 side‑chain conformation that substantially alters its solution structure and biological stability [1]. It exhibits nanomolar growth‑inhibitory activity against H292 lung carcinoma cells (GI₅₀ = 24 nM) and, together with apoptolidin A, activates AMP‑activated protein kinase (AMPK) without suppressing mTORC1 – a mechanistic signature that separates it from classical ATP‑synthase inhibitors such as oligomycin A [2].

F₀F₁-ATPase Inhibition
Mitochondrial ATP synthase inhibition without mTORC1 suppression, distinct from oligomycin A
Conformational Tool
Unique flipped side‑chain conformation enables glycomacrolide SAR and identity confirmation
Cell Growth Context
Reported antiproliferative activity in H292 lung carcinoma model for metabolic stress studies

Apoptolidin C: Irreplaceable Among Apoptolidins


The apoptolidin family contains at least eight congeners with overlapping but non‑identical pharmacological profiles [1]. Apoptolidin A and B, for example, differ markedly in potency (GI₅₀ 32 nM vs. 7 nM in H292 cells) despite sharing the same macrocyclic core [2]. Apoptolidin C possesses a unique combination of a flipped side‑chain conformation, distinct hydroxylation pattern, and first‑order isomerization kinetics (k = 0.039 h⁻¹) that directly impacts its solution stability and assay behaviour [2]. Moreover, the apoptolidins elicit AMPK‑dependent autophagy without inhibiting mTORC1, whereas the canonical F₀F₁‑ATPase inhibitor oligomycin A triggers a different cellular stress signature that includes mTORC1 suppression [3]. These structural, kinetic, and mechanistic distinctions mean that substituting one family member or a generic ATP‑synthase inhibitor for another will yield non‑comparable biological readouts, confounding experimental reproducibility and procurement decisions.

Conformational mismatch
Flipped side‑chain and altered hydroxylation yield assay behaviours not replicated by apoptolidin A or B.
Kinetic instability
Time‑dependent isomerisation under assay conditions shifts potency readouts relative to stable congeners.
Mechanistic divergence
Oligomycin A suppresses mTORC1; apoptolidin C preserves mTORC1, preventing mechanistic substitution.

Apoptolidin C: Differentiation Data


Antiproliferative Potency in H292 Cells

In a head‑to‑head 48‑h Calcein AM proliferation assay using H292 human lung carcinoma cells, apoptolidin C (GI₅₀ = 0.024 ± 0.005 µM) displayed potency intermediate between apoptolidin A (GI₅₀ = 0.032 ± 0.003 µM) and apoptolidin B (GI₅₀ = 0.007 ± 0.004 µM) [1]. The 1.3‑fold greater potency of apoptolidin C over apoptolidin A is notable given that apoptolidin C lacks the C‑20 hydroxyl group, while the 3.4‑fold lower potency relative to apoptolidin B may reflect the destabilising effect of the flipped side‑chain conformation or partial isomerisation of apoptolidin C during the assay [1].

Antiproliferative Potency
Head-to-head
GI₅₀: 0.024 µM (C) vs 0.032 µM (A), 0.007 µM (B) Ranked intermediate in H292 cells (48 h, Calcein AM)
Supports antiproliferative SAR interpretation
Context-dependent due to isomerisation kinetics
Growth inhibition Lung cancer Glycomacrolide SAR

Unique Flipped Side-Chain Conformation

ROESY NMR experiments revealed that the C‑20–C‑28 side chain in apoptolidin C is flipped toward the C‑17 methoxy group, in contrast to apoptolidins A and B where the side chain aligns with the triene moiety of the macrolactone [1]. This conformational switch is evidenced by transannular ROESY correlations (Me‑24/H‑19, Me‑24/H‑18b, Me‑22/H‑19) that are absent in apoptolidins A and B, and is accompanied by a drastic change in optical rotation from +9° (apoptolidin B) to −41° (apoptolidin C) [1]. The flip likely results from reduced steric hindrance following removal of the C‑20 hydroxyl group [1].

Conformational Flip
Head-to-head
Flipped C‑20–C‑28 side chain; [α] = −41° (B: +9°); distinct ROESY correlations
Supports conformational identity confirmation
Unique signature for mixture identification
Solution structure Conformational analysis ROESY NMR

First-Order Isomerisation Kinetics

Apoptolidin C isomerises to a single new compound under the neutral, aqueous conditions used for cell‑based assays, following first‑order kinetics with a rate constant k = 0.039 h⁻¹ [1]. After 2 days under assay conditions, only approximately 15% of the parent apoptolidin C remains [1]. In contrast, apoptolidin A is substantially more stable under identical conditions, and isoapoptolidin – a stable ring‑expanded isomer of apoptolidin A – shows 10‑fold reduced F₁F₀‑ATPase inhibitory activity (IC₅₀ = 17 µM vs. 0.7 µM for apoptolidin A) .

Isomerisation Kinetics
Reported
k = 0.039 h⁻¹ (first‑order), t₁/₂ ≈ 18 h, ~15% parent remaining at 48 h
Supports transient exposure protocol design
Isomerisation rate impacts biological readout interpretation
Chemical stability Isomerisation kinetics Assay reproducibility

mTORC1-Independent AMPK Activation

In U87‑MG glioblastoma cells and wild‑type MEFs, both apoptolidin A and C (300 nM) increased phosphorylation of AMPK (Thr172), ACC (Ser79), and ULK1 (Ser555) without inhibiting mTORC1 activity [1]. In contrast, oligomycin A – a canonical F₀F₁‑ATP synthase inhibitor – induces a distinct stress response that includes mTORC1 suppression [1]. AMPKα‑null MEFs and highly glycolytic SF‑295 glioblastoma cells were resistant to apoptolidin‑induced AMPK activation, demonstrating that metabolic phenotype determines sensitivity [1]. The NCI‑60 selectivity fingerprint of apoptolidin A (top 0.1% of 37,000 agents) correlates with mitochondrial ATP synthase subunit 6 expression, a predictor of cellular dependence on oxidative phosphorylation [2].

AMPK Activation Mechanism
Reported
Increased p‑AMPK (Thr172), p‑ACC, p‑ULK1; mTORC1 preserved (U87‑MG, 300 nM). Oligomycin A: mTORC1 inhibited
Supports mTORC1‑independent pathway dissection
Metabolic phenotype determines sensitivity
AMPK activation Autophagy mTORC1 independence Mechanism of action

Cancer Cell-Selective Uptake

Fluorescently tagged active derivatives of apoptolidin family glycomacrolides demonstrated selective uptake in cancer cells over healthy human blood cells as measured by flow cytometry [1]. This class‑level selectivity is consistent with the original observation that apoptolidin A induces apoptosis in E1A‑transformed rat glia cells at IC₅₀ = 11 ng/mL while leaving normal glia and fibroblasts unaffected at >100 µg/mL – a selectivity window of >9,000‑fold [2]. Apoptolidin C, which shares the same macrocyclic scaffold and F₀F₁‑ATPase inhibitory mechanism, is under evaluation in the NCI‑60 panel to quantify its cell‑line‑specific selectivity pattern [3].

Cancer‑Cell Uptake
Class-level
Apoptolidin A: >9,000‑fold selectivity (transformed vs normal glia). Fluorescent congeners: cancer‑selective uptake. C: NCI‑60 data pending
Supports cell‑line selectivity profiling
Class‑level inference; direct C data under evaluation
Cellular uptake Cancer selectivity Fluorescent probes Flow cytometry

Apoptolidin C Research Applications


Glycomacrolide Hydroxylation SAR

Apoptolidin C, lacking hydroxyl groups at C‑16 and C‑20 relative to apoptolidin A, provides a naturally occurring scaffold for dissecting the contribution of peripheral hydroxylation to F₀F₁‑ATPase binding affinity, antiproliferative potency, and cellular selectivity. Its intermediate GI₅₀ (24 nM in H292 cells) and unique flipped side‑chain conformation make it an essential comparator in SAR panels that include apoptolidins A, B, and isoapoptolidin [1].

Pulse-Chase Metabolic Stress Studies

The first‑order isomerisation of apoptolidin C (k = 0.039 h⁻¹, t₁/₂ ≈ 18 h) under physiological conditions enables time‑resolved studies where transient F₀F₁‑ATPase inhibition is desired. Researchers can design pulse‑chase protocols in which apoptolidin C is applied for defined windows, after which isomerisation terminates target engagement, allowing study of AMPK‑dependent autophagy initiation without sustained ATP‑synthase blockade [1].

AMPK-Autophagy Pathway Dissection

Because apoptolidins A and C activate AMPK (Thr172) and ULK1 (Ser555) while preserving mTORC1 activity, apoptolidin C is uniquely suited for experiments that require clean interrogation of the AMPK–autophagy axis in metabolically sensitive cell types such as U87‑MG glioblastoma. This avoids the confounding mTORC1 suppression caused by oligomycin A and related canonical ATP‑synthase inhibitors [2].

NCI-60 Selectivity Fingerprinting

Apoptolidin C is currently under evaluation in the NCI‑60 human tumour cell line panel [1]. Once completed, its COMPARE analysis will reveal whether the altered hydroxylation pattern and conformational flip shift its cell‑line selectivity relative to apoptolidin A (top 0.1% most selective among 37,000 agents). Procurement of apoptolidin C ahead of this data enables laboratories to generate proprietary selectivity datasets and probe the structural basis for cancer‑cell tropism within the glycomacrolide class.

Application
Selection Property
Validation Focus
Glycomacrolide hydroxylation SAR
Differential hydroxylation pattern
F₀F₁-ATPase binding and selectivity profiling
Transient ATPase inhibition studies
Time‑dependent isomerisation profile
AMPK‑dependent autophagy initiation window
mTORC1‑independent AMPK pathway dissection
mTORC1‑preserving mechanism
AMPK–autophagy axis in metabolic models
Cell‑line selectivity profiling
NCI‑60 screening context
Structural determinants of cancer‑cell tropism
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